Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2
Overview
Description
CH 66 is a renin inhibitor.
Scientific Research Applications
Inhibition of Renin and Blood Pressure Regulation
One significant application of Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 is its role as a potent inhibitor of rat plasma renin. Research by Sueiras-Diaz et al. (2009) demonstrated that this peptide is the most potent inhibitor of rat plasma renin reported, with an IC50 of 0.21 nM. It showed significant efficacy in vivo, lowering blood pressure and suppressing both plasma renin and angiotensin II in rats. This suggests its potential utility in exploring the role of circulating and extracirculatory renin pools in blood pressure regulation (Sueiras-Diaz et al., 2009).
Structural Insights into Mouse Renin Inhibition
Dealwis et al. (1994) provided a detailed analysis of mouse submaxillary renin complexed with a decapeptide inhibitor, including Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2. This study offered insights into how renin’s structure and active site facilitate specific binding and inhibition, shedding light on the molecular mechanism of renin inhibition. Such insights are crucial for designing more effective renin inhibitors (Dealwis et al., 1994).
Peptide YY (PYY) and Pancreatic Exocrine Secretion
Tatemoto (1982) isolated and characterized peptide YY (PYY), a candidate gut hormone, which showed structural homology to pancreatic polypeptides. This peptide, containing the sequence Tyr-Tyr, closely resembles parts of Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2, indicating a possible similarity in biological activity or receptor interaction. PYY significantly inhibits pancreatic secretion, suggesting a potential application of related peptides in gastrointestinal regulation (Tatemoto, 1982).
Applications in Opioid Peptide Research
In opioid peptide research, Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 and related sequences are valuable. Feng et al. (1995) developed potent thrombin receptor ligands based on peptide sequences, demonstrating how variations in peptide sequences, similar to Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2, can result in compounds with high receptor specificity and potency (Feng et al., 1995).
properties
CAS RN |
139890-66-7 |
---|---|
Product Name |
Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 |
Molecular Formula |
C58H81N11O12 |
Molecular Weight |
1124.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H81N11O12/c1-33(2)24-41(63-53(77)45(26-35-12-9-8-10-13-35)66-55(79)48-14-11-23-69(48)56(80)46(29-38-30-60-32-61-38)68-57(81)58(5,6)7)50(74)62-42(25-34(3)4)51(75)64-43(27-36-15-19-39(71)20-16-36)52(76)65-44(28-37-17-21-40(72)22-18-37)54(78)67-47(31-70)49(59)73/h8-10,12-13,15-22,30,32-34,41-48,50,62,70-72,74H,11,14,23-29,31H2,1-7H3,(H2,59,73)(H,60,61)(H,63,77)(H,64,75)(H,65,76)(H,66,79)(H,67,78)(H,68,81)/t41?,42-,43-,44-,45-,46-,47-,48-,50?/m0/s1 |
InChI Key |
IOODFRUCBCPLAP-WRPOBCEFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N)NC(C(CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)C(C)(C)C)O |
SMILES |
CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CH 66; CH-66; CH66; Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.